molecular formula C17H25NO5S B12249576 Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate

Cat. No.: B12249576
M. Wt: 355.5 g/mol
InChI Key: RQDVFANRUPFKFS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a 4-methoxybenzenesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is unique due to the presence of the 4-methoxybenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the design of enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C17H25NO5S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-15(10-12-18)24(20,21)14-7-5-13(22-4)6-8-14/h5-8,15H,9-12H2,1-4H3

InChI Key

RQDVFANRUPFKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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